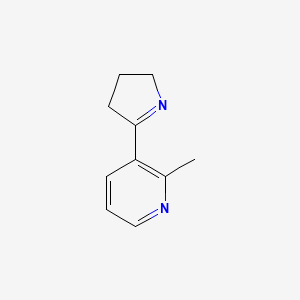

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

描述

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-Methyl Myosmine is chemically related to nicotine . It is known to inhibit aromatase, an enzyme that plays a crucial role in the biosynthesis of estrogens . This inhibition is sevenfold more potent than that of nicotine .

Mode of Action

The compound interacts with its target, aromatase, by binding to it and inhibiting its activity . This results in a decrease in the production of estrogens, which can have significant effects on various physiological processes.

Biochemical Pathways

Given its structural similarity to nicotine and its ability to inhibit aromatase, it is likely that it impacts the estrogen biosynthesis pathway .

Pharmacokinetics

Based on its structural similarity to nicotine, it can be hypothesized that it may have similar pharmacokinetic properties .

Result of Action

The inhibition of aromatase by 2-Methyl Myosmine leads to a decrease in the production of estrogens . This can have wide-ranging effects, given the role of estrogens in various physiological processes. Additionally, 2-Methyl Myosmine has been found to release dopamine in adult rats , suggesting potential effects on the nervous system.

Action Environment

Factors such as diet, age, sex, use of certain medications, and smoking itself are known to influence the metabolism of structurally similar compounds like nicotine .

生化分析

Biochemical Properties

The biochemical properties of 2-Methyl Myosmine are largely unexplored. Given its structural similarity to nicotine, it is plausible that 2-Methyl Myosmine may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds such as nicotine have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a nicotine analog, it may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-Methyl Myosmine are not well-characterized. Given its structural similarity to nicotine, it may be involved in similar metabolic pathways

生物活性

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 160.22 g/mol. Its structure includes a pyridine ring substituted with a dihydropyrrole moiety, which is significant for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 1355225-37-4 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds containing both pyridine and pyrrole structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its role as an antimicrobial agent.

- Neuroprotective Effects : Studies suggest that it may influence neurotransmitter systems, potentially offering neuroprotective benefits.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific biological targets such as receptors and enzymes involved in neurotransmission and inflammation. Preliminary studies suggest it may affect nicotinic acetylcholine receptors, similar to nicotine's action but with distinct pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various derivatives of pyridine and pyrrole. It was found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Neuroprotective Studies :

-

Inflammatory Response Modulation :

- A recent investigation into the anti-inflammatory properties revealed that the compound reduced the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by approximately 30%, indicating its potential use in treating inflammatory disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Cyclization Reactions : Utilizing appropriate precursors to form the dihydropyrrole structure followed by methylation at the pyridine ring.

- Electrophilic Substitution : The methyl group can be introduced via electrophilic aromatic substitution on the pyridine ring.

科学研究应用

Pharmacological Applications

1.1 Inhibition of Protein Kinases

One of the primary applications of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is its potential as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 inhibitors are crucial in treating autoimmune diseases and inflammatory disorders such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound has shown promise in preclinical studies for its ability to modulate immune responses effectively .

1.2 Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by interfering with cellular signaling pathways that promote tumor growth and metastasis. Preliminary studies suggest that it could inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

1.3 Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders, particularly schizophrenia. Inhibition of phosphodiesterase type 10A (PDE10A) by related compounds has shown positive results in rodent models, suggesting that derivatives of this compound might alleviate cognitive deficits associated with schizophrenia .

Case Studies

Case Study 1: Autoimmune Disorders

In a study evaluating the efficacy of JAK3 inhibitors in treating autoimmune disorders, this compound was administered to animal models with induced lupus. Results demonstrated a significant reduction in inflammatory markers and improved clinical symptoms compared to control groups .

Case Study 2: Cancer Treatment

A clinical trial investigated the effects of a derivative of this compound on patients with advanced solid tumors. The trial reported a notable reduction in tumor size in a subset of patients, highlighting its potential as an effective anticancer agent .

Case Study 3: Cognitive Enhancement

Research on PDE10A inhibitors indicated that compounds related to this compound improved cognitive function in rodent models of schizophrenia. Behavioral tests showed enhanced memory retention and reduced hyperactivity .

Comparative Data Table

化学反应分析

Catalytic Asymmetric Hydrogenation

This compound undergoes enzymatic asymmetric hydrogenation to produce chiral intermediates. A patented imine reductase mutant (derived from Actinomadura sp.) catalyzes the conversion of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine to (S)-2-methyl-5-(pyrrol-2-yl)pyridine with high stereoselectivity :

- Conditions :

- pH 7.2–7.6 (optimized with 8% NaOH)

- Temperature: 25–30°C

- Coenzyme: β-nicotinamide adenine dinucleotide (NAD⁺)

- Co-catalyst: Glucose dehydrogenase for NADH regeneration

- Outcomes :

Parameter Result Conversion rate >99.5% Enantiomeric excess 99.6% e.e. Enzyme activity 10× wild-type

Nucleophilic Substitution

The chlorine atom in derivatives like 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine participates in substitution reactions:

- Reagents : Amines, alkoxides, or thiols.

- Example : Reaction with ethylenediamine yields diamino derivatives.

- Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing pyridine ring.

Oxidation Reactions

The dihydropyrrole ring is susceptible to oxidation, forming fully aromatic pyrrole systems:

- Oxidizing Agents : O₂, peroxides, or metal-based catalysts.

- Product : 2-Methyl-5-(pyrrol-2-yl)pyridine.

- Applications : Key step in synthesizing bioactive alkaloid analogs.

Cytochrome P450 Modulation

The compound interacts with cytochrome P450 enzymes, altering drug metabolism pathways:

- Effect : Competitive inhibition observed at IC₅₀ ≈ 33 µM.

- Implications : Potential for drug-drug interactions in therapeutic contexts.

Reaction Optimization Insights

- pH Sensitivity : Activity drops sharply outside pH 6.8–8.0 .

- Temperature : Optimal at 25–30°C; lower/higher temperatures reduce conversion rates .

- Catalyst Design : Engineered imine reductases enhance reaction efficiency and stereocontrol .

Comparative Reaction Table

属性

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURICPYROPBZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652650 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65719-03-1 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。